molecular formula C14H7F5O2 B6400358 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261973-28-7

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6400358
CAS No.: 1261973-28-7
M. Wt: 302.20 g/mol
InChI Key: FXVWOLNPDPNEAR-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 2,5-difluorophenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The compound’s structure combines electron-withdrawing fluorine atoms and a polar carboxylic acid group, which influence its physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-1-2-12(16)11(6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVWOLNPDPNEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689732
Record name 2',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-28-7
Record name 2',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-difluorophenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 3,5-difluorobenzotrifluoride.

    Halogenation: The 2,5-difluorobenzene undergoes halogenation to introduce a trifluoromethyl group, forming 2,5-difluoro-3-trifluoromethylbenzene.

    Carboxylation: The trifluoromethylated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst, such as a palladium complex, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its enhanced bioavailability and stability conferred by the fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)-5-trifluoromethylbenzoic acid is primarily influenced by its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to target proteins and enzymes, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Difluorophenyl Motifs

(a) TRK Kinase Inhibitors ()

Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives () and (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide () share the 2,5-difluorophenyl moiety but differ in core structure and functional groups. These TRK inhibitors use pyrazolo-pyrimidine cores paired with carboxamide or pyrrolidine groups, enabling kinase binding via hydrogen bonding and hydrophobic interactions. In contrast, the benzoic acid derivative’s carboxylic acid group may confer higher polarity, reducing membrane permeability but enhancing solubility for intravenous formulations .

Key Differences:

Property 3-(2,5-Difluorophenyl)-5-Trifluoromethylbenzoic Acid TRK Inhibitors ()
Core Structure Benzoic acid Pyrazolo-pyrimidine
Functional Group Carboxylic acid (-COOH) Carboxamide (-CONH₂)
Molecular Weight ~292 g/mol (estimated) 500–600 g/mol
LogP (Lipophilicity) Lower (polar COOH group) Higher (amide/heterocyclic)
Biological Target Undisclosed (likely MCHR1 or kinase) TRK kinases (cancer therapy)
(b) SNAP-7941 Derivatives ()

MCHR1 antagonists like SNAP-acid and FE@SNAP incorporate 3,4-difluorophenyl groups and pyrimidinecarboxylate cores. The trifluoromethyl group in the benzoic acid derivative could enhance metabolic stability relative to ester-containing SNAP derivatives (e.g., Tos@SNAP) .

Compounds with Trifluoromethyl Substituents

The synthesis of 5-(4-((S)-1-(2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3.4]cyclopenta[1,2-c]pyrazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)-2-(methylthio)pyrimidin-5-yl)-2-fluorobenzamide () highlights the role of trifluoromethyl groups in improving metabolic stability and binding affinity. The benzoic acid’s -CF₃ group likely contributes similar benefits but may reduce bioavailability due to increased polarity compared to neutral trifluoromethylated heterocycles .

Research Findings and Implications

  • Fluorine Positioning : The 2,5-difluorophenyl group in the benzoic acid may optimize π-stacking interactions in target binding compared to 3,4-difluorophenyl analogs () .
  • Acidity and Solubility : The carboxylic acid group (pKa ~2.8) enhances water solubility but may limit blood-brain barrier penetration, contrasting with neutral TRK inhibitors () .
  • Therapeutic Potential: Structural parallels to TRK inhibitors suggest possible kinase-targeting applications, though further in vitro studies are needed to confirm activity .

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